6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-[cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3OS/c1-12(7-2-3-7)9-8(6-14)13-4-5-15-10(13)11-9/h4-7H,2-3H2,1H3 |
InChI Key |
JXOXAFNGWOAPKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=C(N3C=CSC3=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
- Condensation with Thiourea : Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form ethyl-2-aminothiazole-4-carboxylate, a precursor for further functionalization.
- Cyclization with Phenacyl Bromides : Substituted phenacyl bromides are used to cyclize intermediates into the imidazothiazole framework. For example, refluxing ethyl-2-aminothiazole-4-carboxylate with phenacyl bromides yields imidazo[2,1-b]thiazole derivatives.
Imidazole Ring Closure
- Nonclassical Polonovski Reaction : Modified Polonovski conditions (FeSO₄·7H₂O) facilitate ring closure, as demonstrated in noscapinoid syntheses.
- α-Bromomethyl Ketone Coupling : Substituted α-bromomethyl ketones react with thiazole amines in propan-2-ol under reflux to form imidazothiazole cores.
Functional Group Introduction
Cyclopropyl(methyl)amino Substituent
- Nucleophilic Substitution : The free amine of intermediates reacts with 4-(chloromethyl)thiazol-2-amine in acetone with K₂CO₃/KI, followed by cyclopropylmethylamine coupling.
- Reductive Amination : Cyclopropylmethyl groups are introduced via reductive amination using NaBH₄ or similar agents, though specific protocols for this compound remain proprietary.
Representative Synthetic Pathway
A plausible route, inferred from analogous syntheses, involves:
- Step 1 : Synthesis of ethyl-2-aminothiazole-4-carboxylate via thiourea condensation.
- Step 2 : Cyclization with phenacyl bromide to form imidazo[2,1-b]thiazole.
- Step 3 : Nucleophilic substitution with 4-(chloromethyl)thiazol-2-amine.
- Step 4 : Coupling cyclopropylmethylamine via Buchwald-Hartwig amination.
- Step 5 : Oxidation of a primary alcohol to the aldehyde using NaBH₄-mediated reduction followed by PCC oxidation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 4 h | 56–62% | |
| Imidazole cyclization | Propan-2-ol, reflux, 12 h | 48–71% | |
| Aldehyde oxidation | NaBH₄, PCC, DCM | ~60% |
Chemical Reactions Analysis
Types of Reactions
6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: Formation of 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
The imidazo[2,1-b][1,3]thiazole scaffold is common among these compounds, with variations at the 5- and 6-positions driving functional diversity:
Pharmacological Activity
- CITCO: A potent CAR agonist with EC₅₀ values in the nanomolar range. It upregulates cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4) in hepatocytes .
- Target Compound: The cyclopropyl(methyl)amino group may modulate CAR activation differently than CITCO’s chlorophenyl group. Cyclopropane’s rigidity could reduce off-target interactions compared to planar aromatic systems.
- 6-[Ethyl(methyl)amino] Analog: Alkylamino substituents may lower binding affinity to CAR due to reduced aromatic stacking interactions .
- Fluorophenyl Analog : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorophenyl derivatives .
Key Research Findings
CAR Activation : CITCO’s chlorophenyl group is critical for high-affinity CAR binding, while alkyl/cyclopropyl substituents may alter activation kinetics .
Metabolic Stability : Fluorinated analogs show prolonged half-lives in vitro compared to chlorinated derivatives .
Synthetic Flexibility : The 5-carbaldehyde group allows versatile derivatization, enabling optimization for specific targets .
Biological Activity
6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a novel compound belonging to the imidazo[2,1-b][1,3]thiazole family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study : A study evaluating imidazo[2,1-b][1,3]thiazole derivatives found that certain analogs exhibited IC50 values ranging from 0.59 to 2.81 µM against pancreatic cancer cells. These compounds inhibited focal adhesion kinase (FAK), a critical player in cancer metastasis and progression .
Enzyme Inhibition
Imidazo[2,1-b][1,3]thiazole compounds have also been investigated for their role as enzyme inhibitors. Specifically, the inhibition of carbonic anhydrase (CA) isoforms has been a focal point in recent research.
- Inhibition Studies : A series of imidazo[2,1-b][1,3]thiazole-sulfonyl piperazine conjugates were synthesized and tested against various CA isoforms. The results indicated selective inhibition of hCA II with inhibition constants in the range of 57.7–98.2 µM . This suggests that derivatives like this compound may also exhibit similar enzyme inhibitory properties.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is often influenced by their structural components. Key features that enhance activity include:
- Substituents : The presence of electron-donating groups such as methyl or cyclopropyl can significantly enhance the compound's potency.
- Thiazole Ring : The thiazole moiety is essential for maintaining biological activity; modifications to this structure can lead to variations in efficacy .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
